molecular formula C10H11NO2 B1353073 4-(2-Methoxyethoxy)benzonitrile CAS No. 80407-66-5

4-(2-Methoxyethoxy)benzonitrile

Cat. No. B1353073
CAS RN: 80407-66-5
M. Wt: 177.2 g/mol
InChI Key: SISNRWJOVBGIJH-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethoxy)benzonitrile” is a chemical compound with the molecular formula C10H11NO2 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyethoxy)benzonitrile” is composed of a benzene ring with a nitrile group (CN) and a 2-methoxyethoxy group (CH3OCH2CH2O) attached to it . The molecular weight of this compound is 177.2 .


Physical And Chemical Properties Analysis

“4-(2-Methoxyethoxy)benzonitrile” is a powder at room temperature .

Scientific Research Applications

Luminescent Properties and Liquid Crystal Behavior

  • Luminescent Liquid Crystals : A series of compounds containing 4-(2-Methoxyethoxy)benzonitrile structures were synthesized to explore their potential as mesogens (materials that form liquid crystals). These compounds were found to exhibit luminescent properties and varied liquid crystalline behaviors based on their alkoxy chain length. Shorter chains showed nematic phases, while longer chains predominantly exhibited orthorhombic columnar phases. The study highlighted their potential as blue-emitting materials for optical applications (Ahipa et al., 2014).

Applications in High Voltage Lithium-Ion Batteries

  • Electrolyte Additive for Batteries : 4-(2-Methoxyethoxy)benzonitrile derivatives have been explored as electrolyte additives in high-voltage lithium-ion batteries. Specifically, the addition of these compounds to battery electrolytes significantly improved the cyclic stability and performance of lithium nickel manganese oxide cathodes, demonstrating their potential in enhancing the longevity and efficiency of high-voltage batteries (Huang et al., 2014).

Use in Dye Sensitized Solar Cells

  • Stability in Solar Cells : Benzonitrile-based electrolytes, including derivatives of 4-(2-Methoxyethoxy)benzonitrile, have been utilized in dye-sensitized solar cells (DSSCs). These electrolytes, particularly in combination with common and cost-effective materials, contributed to the long-term stability and maintained efficiency of DSSCs over extended periods, highlighting their role in the development of sustainable solar energy technologies (Latini et al., 2014).

Photoreactions and Synthesis

  • Photoreactions and Synthesis : Research has also been conducted on the photoreactions of benzonitrile compounds, including those similar to 4-(2-Methoxyethoxy)benzonitrile, with various other chemicals. These studies provide insights into the chemical behavior of these compounds under different conditions, which is essential for their application in synthesis and material science (Mattay et al., 1987).

Safety And Hazards

When handling “4-(2-Methoxyethoxy)benzonitrile”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes in contact with skin, wash off with soap and plenty of water. If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

4-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISNRWJOVBGIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459015
Record name 4-(2-methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)benzonitrile

CAS RN

80407-66-5
Record name 4-(2-methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JG Kettle, R Anjum, E Barry, D Bhavsar… - Journal of Medicinal …, 2018 - ACS Publications
While the treatment of gastrointestinal stromal tumors (GISTs) has been revolutionized by the application of targeted tyrosine kinase inhibitors capable of inhibiting KIT-driven …
Number of citations: 43 pubs.acs.org
J Sarju - 2007 - search.proquest.com
In the framework of this project, a series of platinum 4-1, 2, 4-oxadiazoline complexes was produced. These complexes were tested in vitro for anti-tumour effect and have been found to …
Number of citations: 4 search.proquest.com
J Sarju, TN Danks, G Wagner - Tetrahedron letters, 2004 - Elsevier
A mild method for O-alkylation of phenols has been developed using stoichiometric amounts of K 2 CO 3 as a base and microwave irradiation. The method is suitable for substrates that …
Number of citations: 45 www.sciencedirect.com
Y Wang, J Li, J Tan, B Yang, Y Quan… - Journal of Medicinal …, 2022 - ACS Publications
Viral entry inhibitors are absent in hepatitis C virus (HCV) treatment regimens although a dozen direct-acting antiviral (DAA) drugs are available now. Based on a previously identified …
Number of citations: 1 pubs.acs.org
A Wissner, MB Floyd, BD Johnson… - Journal of medicinal …, 2005 - ACS Publications
A series of 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives that function as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth …
Number of citations: 95 pubs.acs.org
HM Coley, J Sarju, G Wagner - Journal of medicinal chemistry, 2008 - ACS Publications
A series of platinum(II) complexes bearing Δ 4 -1,2,4-oxadiazoline ligands have been synthesized and characterized. Their in vitro antitumor activity has been assessed in platinum-…
Number of citations: 71 pubs.acs.org
P Furet, V Bordas, M Le Douget, B Salem… - …, 2022 - Wiley Online Library
Inhibition of the YAP‐TEAD protein‐protein interaction is an attractive therapeutic concept under intense investigation with the objective to treat cancers associated with a dysregulation …

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